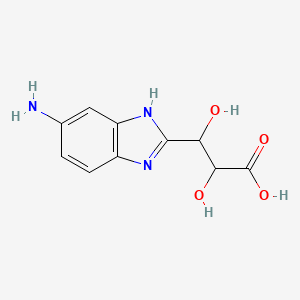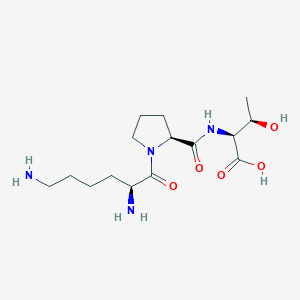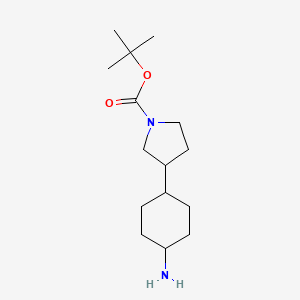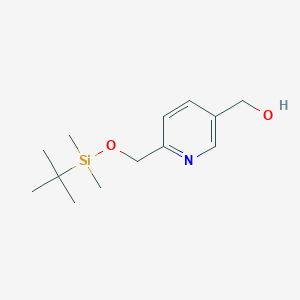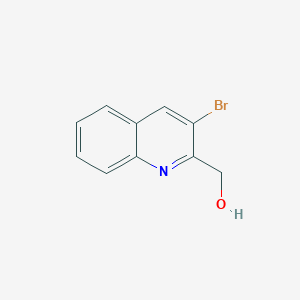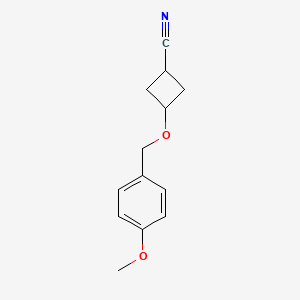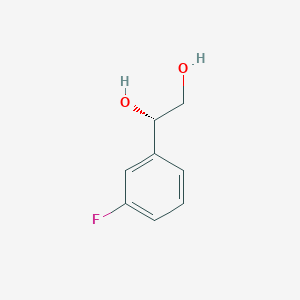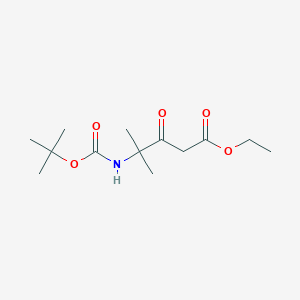
Ethyl 4-((tert-butoxycarbonyl)amino)-4-methyl-3-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(tert-butoxycarbonylamino)-4-methyl-3-oxopentanoate is an organic compound commonly used in synthetic organic chemistry. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is often employed to protect amines during chemical reactions. This compound is valuable in various chemical processes due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(tert-butoxycarbonylamino)-4-methyl-3-oxopentanoate typically involves multiple steps. One common method starts with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium or in acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst .
Industrial Production Methods
Industrial production of this compound often utilizes flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(tert-butoxycarbonylamino)-4-methyl-3-oxopentanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group into alcohols or other reduced forms.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for deprotection of the BOC group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
Ethyl 4-(tert-butoxycarbonylamino)-4-methyl-3-oxopentanoate has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and diagnostic tools.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ethyl 4-(tert-butoxycarbonylamino)-4-methyl-3-oxopentanoate involves the protection and deprotection of amino groups. The BOC group is added to the amino group to prevent unwanted reactions during synthesis. The protected compound can then undergo various transformations, and the BOC group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate: This compound also contains a BOC-protected amino group and is used in similar synthetic applications.
Ethyl 2-(4-(tert-butoxycarbonyl)amino)cyclohexyl acetate: Another BOC-protected compound used in the synthesis of pharmaceuticals.
Uniqueness
Ethyl 4-(tert-butoxycarbonylamino)-4-methyl-3-oxopentanoate is unique due to its specific structure, which allows for selective reactions and transformations. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Propriétés
Formule moléculaire |
C13H23NO5 |
|---|---|
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
ethyl 4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate |
InChI |
InChI=1S/C13H23NO5/c1-7-18-10(16)8-9(15)13(5,6)14-11(17)19-12(2,3)4/h7-8H2,1-6H3,(H,14,17) |
Clé InChI |
ZGGVMSFPPYHOAP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C(C)(C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13898083.png)

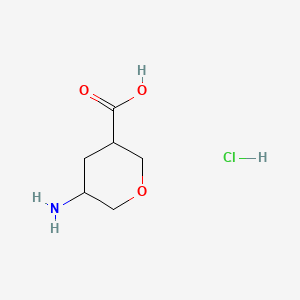
![5-bromo-7H-dibenzo[c,g]carbazole](/img/structure/B13898114.png)
![(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol](/img/structure/B13898117.png)

